Cas no 2137142-69-7 (tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate)

Tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate is a chiral carbamate derivative featuring a 3-chlorothiophene moiety and a ketone functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereospecific (1S) configuration ensures precise chirality control in asymmetric synthesis, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. The presence of the 3-chlorothiophene scaffold contributes to its utility in heterocyclic chemistry, enabling further functionalization. This compound is commonly employed in medicinal chemistry research for the development of enzyme inhibitors and receptor modulators due to its structural versatility.
tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate structure
2137142-69-7 structure
Product Name:tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate
CAS No:2137142-69-7
MF:C12H16ClNO3S
MW:289.778341293335
CID:6218690
PubChem ID:165493736
Update Time:2025-05-25

tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate
    • EN300-1164862
    • tert-butyl N-[(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropyl]carbamate
    • 2137142-69-7
    • Inchi: 1S/C12H16ClNO3S/c1-12(2,3)17-11(16)14-9(4-6-15)10-8(13)5-7-18-10/h5-7,9H,4H2,1-3H3,(H,14,16)/t9-/m0/s1
    • InChI Key: FUFQFTNNCBIGSN-VIFPVBQESA-N
    • SMILES: ClC1C=CSC=1[C@H](CC=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 289.0539422g/mol
  • Monoisotopic Mass: 289.0539422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.6Ų

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tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate Related Literature

Additional information on tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate

Comprehensive Overview of tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate (CAS No. 2137142-69-7)

The compound tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate (CAS No. 2137142-69-7) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a thiophene ring and a carbamate group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and manufacturers are increasingly interested in this compound due to its potential in drug discovery and material science.

One of the key features of tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate is its chiral center, which is critical for enantioselective synthesis. The presence of the 3-chlorothiophen-2-yl moiety enhances its reactivity, making it a versatile building block for heterocyclic chemistry. This compound is often explored in the context of peptide coupling and protecting group strategies, which are hot topics in modern organic synthesis.

In recent years, the demand for high-purity intermediates like tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate has surged, driven by advancements in precision medicine and green chemistry. Many researchers are searching for "sustainable synthesis methods for chiral intermediates" or "applications of thiophene derivatives in drug development," reflecting the growing interest in this field. This compound aligns well with these trends, as it offers a balance between reactivity and stability.

From a technical perspective, the tert-butyl carbamate (Boc) group in this molecule serves as a robust protecting group for amines, a feature highly valued in multistep synthetic routes. The 3-oxopropyl segment further adds to its utility, enabling diverse functionalization. These attributes make CAS No. 2137142-69-7 a subject of frequent inquiries in academic and industrial forums.

Another area of interest is the compound's role in catalysis and ligand design. Its chlorothiophene component is often leveraged in metal-catalyzed cross-coupling reactions, a technique widely used in the synthesis of complex molecules. Questions like "how to optimize Boc deprotection conditions" or "thiophene-based catalysts in organic synthesis" are commonly associated with this compound, highlighting its relevance in cutting-edge research.

In summary, tert-butyl N-(1S)-1-(3-chlorothiophen-2-yl)-3-oxopropylcarbamate (CAS No. 2137142-69-7) is a multifaceted compound with broad applications. Its structural features and synthetic versatility make it a focal point for researchers exploring chiral synthesis, heterocyclic chemistry, and green synthetic methodologies. As the scientific community continues to prioritize efficiency and sustainability, this compound is poised to remain a key player in advanced chemical research.

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